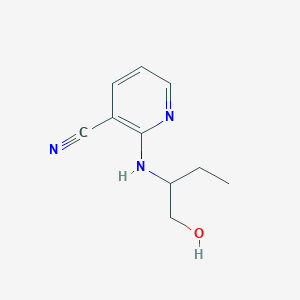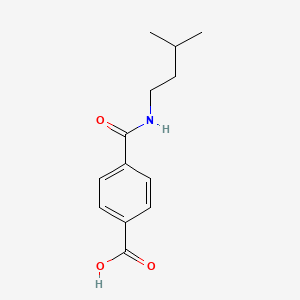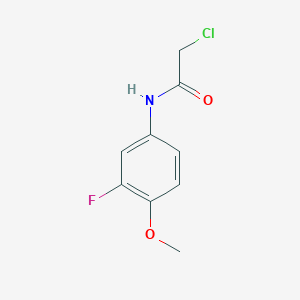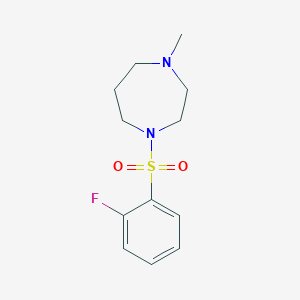![molecular formula C15H22N2O2 B7541415 (2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are lipid signaling molecules involved in various physiological processes such as pain perception, appetite regulation, and mood modulation. URB597 has been studied for its potential therapeutic applications in various conditions such as pain, anxiety, and addiction.
作用机制
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone selectively inhibits FAAH, which leads to increased levels of endocannabinoids such as anandamide. Endocannabinoids act on cannabinoid receptors in the brain and peripheral tissues, leading to various physiological effects. This compound has been shown to increase anandamide levels in the brain, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to produce analgesic, anxiolytic, and antidepressant effects in animal models. This compound has also been studied for its potential in reducing drug-seeking behavior in addiction models. This compound has been shown to increase endocannabinoid levels in the brain and peripheral tissues, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone has several advantages for lab experiments. It is highly selective for FAAH and has a good safety profile. This compound has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, there are some limitations to this compound. It has a short half-life and requires multiple administrations to produce sustained effects. This compound also has poor solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on (2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone. One area of interest is its potential therapeutic applications in pain management. This compound has shown promising results in animal models for its analgesic effects, and further research is needed to determine its efficacy in humans. Another area of interest is its potential in reducing drug-seeking behavior in addiction models. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration.
合成方法
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone can be synthesized through a multi-step process involving the reaction of 2,4-dimethylbenzoyl chloride with 4-(2-hydroxyethyl)piperazine followed by reduction and acylation steps. The final product is obtained as a white crystalline powder with a purity of over 98%.
科学研究应用
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, this compound has been shown to increase endocannabinoid levels and produce analgesic, anxiolytic, and antidepressant effects. This compound has also been studied for its potential in reducing drug-seeking behavior in addiction models.
属性
IUPAC Name |
(2,4-dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-3-4-14(13(2)11-12)15(19)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKXCJCGILUUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7541342.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid](/img/structure/B7541350.png)




![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
![(2,3-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541400.png)



![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)